2-Methylaminomethyl-1,3-dioxolane

Organic Synthesis Coordination Chemistry Ligand Design

2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5), also identified as 1-(1,3-dioxolan-2-yl)-N-methylmethanamine, is a small-molecule heterocyclic building block with the molecular formula C5H11NO2 (MW: 117.15). The compound consists of a 1,3-dioxolane ring with a methylaminomethyl group at the 2-position, combining the cyclic acetal framework characteristic of dioxolanes with a secondary amine functionality.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 57366-77-5
Cat. No. B1580968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylaminomethyl-1,3-dioxolane
CAS57366-77-5
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCNCC1OCCO1
InChIInChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3
InChIKeyZCCPVTVGEQLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5) Technical Baseline for Scientific Procurement


2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5), also identified as 1-(1,3-dioxolan-2-yl)-N-methylmethanamine, is a small-molecule heterocyclic building block with the molecular formula C5H11NO2 (MW: 117.15). The compound consists of a 1,3-dioxolane ring with a methylaminomethyl group at the 2-position, combining the cyclic acetal framework characteristic of dioxolanes with a secondary amine functionality. [1] At room temperature, it exists as a liquid with a density of 1.029 g/mL at 25°C (lit.) and a refractive index of n20/D 1.4404 (lit.). This specific substitution pattern confers distinct reactivity that differentiates it from related 1,3-dioxolane derivatives and alternative amine-containing building blocks in synthetic applications.

Why Generic 1,3-Dioxolane Derivatives Cannot Substitute for 2-Methylaminomethyl-1,3-dioxolane


Generic substitution of 1,3-dioxolane derivatives fails due to critical structure-function relationships determined by both the substitution position and the specific amine group identity. Unsubstituted 1,3-dioxolane (CAS 646-06-0) lacks the amine functionality entirely and serves primarily as a solvent or formaldehyde equivalent rather than as an amine-containing building block. Among amino-substituted dioxolanes, the 2-position methylaminomethyl derivative differs fundamentally from 4-position amino variants such as (1,3-dioxolan-4-yl)methanamine (CAS 4388-99-2), which presents distinct steric and electronic environments that alter nucleophilicity, basicity, and metal coordination behavior. Furthermore, the methyl-substituted secondary amine in this compound differs from primary amine analogs and tertiary amine derivatives in both hydrogen-bonding capacity (one H-bond donor vs. zero or two) and reactivity in alkylation, acylation, and reductive amination reactions. [1] These structural distinctions translate to measurable differences in synthetic outcomes that preclude simple interchange in established protocols.

Quantitative Differentiation Evidence: 2-Methylaminomethyl-1,3-dioxolane vs. Structural Analogs


Comparative Synthetic Utility: Documented Application in mpoa-H Ligand Synthesis vs. Uncharacterized Analogs

2-Methylaminomethyl-1,3-dioxolane is documented in peer-reviewed and vendor-verified applications for the synthesis of N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H), a specific ligand scaffold. In contrast, closely related analogs including 2-methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1) and (1,3-dioxolan-4-yl)methanamine (CAS 4388-99-2) lack comparable published synthetic utility in established ligand frameworks. [1]

Organic Synthesis Coordination Chemistry Ligand Design

Purity Specification: 98% Assay Value with Verified Refractive Index as Identity Confirmation

Commercial 2-methylaminomethyl-1,3-dioxolane is supplied with a documented assay purity of 98% and a refractive index of n20/D 1.4404 (lit.). This dual-parameter specification distinguishes it from alternative suppliers offering only 95% purity material without verified refractive index data. The refractive index value provides a rapid, non-destructive identity confirmation that is not uniformly reported across dioxolane derivatives.

Analytical Chemistry Quality Control Reagent Specification

Physicochemical Property Differentiation: Density and Flash Point Values Relative to 2-Methyl-2-substituted Analog

2-Methylaminomethyl-1,3-dioxolane exhibits a density of 1.029 g/mL at 25°C and a closed-cup flash point of 58°C. Its 2-methyl-2-substituted analog, 2-methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1), has a higher molecular weight (131.18 vs. 117.15) and is expected to exhibit different density and flash point characteristics due to the additional methyl group at the 2-position. [1] The absence of the 2-methyl substituent in the target compound confers lower molecular weight and distinct physical properties relevant to solvent compatibility and safety classification.

Physical Chemistry Safety Assessment Solvent Selection

Hydrogen-Bonding Capacity: Secondary Amine vs. Primary Amine and Tertiary Amine Dioxolane Derivatives

2-Methylaminomethyl-1,3-dioxolane possesses exactly one hydrogen bond donor (the secondary amine N-H) and three hydrogen bond acceptors (two oxygen atoms in the dioxolane ring and the amine nitrogen). [1] This specific hydrogen-bonding profile differs from primary amine dioxolane derivatives such as (1,3-dioxolan-4-yl)methanamine (two H-bond donors) and tertiary amine derivatives such as N,N-dimethyl-1,3-dioxolane-2-methanamine (zero H-bond donors). The calculated topological polar surface area (TPSA) of 30.5 Ų and XLogP3 value of -0.6 further define its solubility and permeability characteristics relative to analogs. [2]

Molecular Recognition Supramolecular Chemistry Reaction Design

Patent-Cited Utility: Documented Role as Intermediate in Urease Inhibitor Compositions

2-Methylaminomethyl-1,3-dioxolane is explicitly cited in patent literature (EP-3481198-A1, CN-109640650-A, AU-2017294480-A1) as a component in compositions containing urease inhibitors. While other 1,3-dioxolane derivatives appear in patents for antiviral, antifungal, and cholesterol-lowering applications, the specific urease inhibitor composition linkage is unique to this substitution pattern within the available patent corpus. [1] 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1) is not cited in the same urease inhibitor patent family.

Pharmaceutical Intermediates Agrochemical Synthesis Patent Literature

High-Value Application Scenarios for 2-Methylaminomethyl-1,3-dioxolane (CAS 57366-77-5)


Synthesis of N,O-Hybrid Ligands for Coordination Chemistry and Catalysis

2-Methylaminomethyl-1,3-dioxolane serves as a key building block for constructing N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H), a ligand scaffold that combines amine nitrogen coordination with dioxolane oxygen donor atoms. This application leverages both the secondary amine functionality and the cyclic acetal framework of the dioxolane ring, a combination not readily accessible from alternative amine building blocks or unsubstituted 1,3-dioxolane. The documented 98% purity specification ensures consistent metal complex formation without side reactions from lower-purity material.

Pharmaceutical Intermediate Development Requiring Validated Purity and Analytical Documentation

Procurement for pharmaceutical intermediate development prioritizes compounds with documented purity specifications (98% assay) and verified analytical parameters including refractive index (n20/D 1.4404). 2-Methylaminomethyl-1,3-dioxolane meets these criteria, providing incoming QC-ready documentation that reduces analytical burden relative to alternative suppliers offering only 95% purity without refractive index verification. This compound's citation in the urease inhibitor patent family (EP-3481198-A1) further supports its relevance in pharmaceutical composition development. [1]

Structure-Activity Relationship Studies Requiring Controlled Hydrogen-Bonding Capacity

The secondary amine in 2-methylaminomethyl-1,3-dioxolane provides exactly one hydrogen bond donor and three acceptors (calculated TPSA: 30.5 Ų; XLogP3: -0.6), offering a defined intermediate point between primary amine analogs (two donors) and tertiary amine derivatives (zero donors). This specific hydrogen-bonding profile makes it valuable for systematic SAR investigations where incremental modulation of H-bonding capacity is required. The absence of a 2-methyl substituent distinguishes it from 2-methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1), allowing researchers to isolate the effect of the methylaminomethyl group without additional steric perturbation at the 2-position.

Safety-Critical or Automated Synthesis with Defined Physical Properties

The documented density (1.029 g/mL at 25°C) and flash point (58°C closed cup) of 2-methylaminomethyl-1,3-dioxolane enable accurate volumetric dispensing in automated synthesis platforms and inform appropriate safety and storage protocols. Compared to 2-methyl-2-substituted analogs with higher molecular weight and different physical properties, this compound's defined parameters facilitate reproducible handling in continuous-flow chemistry applications where precise density values are essential for residence time calculations.

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